2-Hydroxy-5-(2-methoxyphenyl)nicotinic acid
CAS No.: 1261997-05-0
Cat. No.: VC8226115
Molecular Formula: C13H11NO4
Molecular Weight: 245.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1261997-05-0 |
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Molecular Formula | C13H11NO4 |
Molecular Weight | 245.23 g/mol |
IUPAC Name | 5-(2-methoxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C13H11NO4/c1-18-11-5-3-2-4-9(11)8-6-10(13(16)17)12(15)14-7-8/h2-7H,1H3,(H,14,15)(H,16,17) |
Standard InChI Key | RZPXEJHQJDBBGE-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1C2=CNC(=O)C(=C2)C(=O)O |
Canonical SMILES | COC1=CC=CC=C1C2=CNC(=O)C(=C2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-hydroxy-5-(2-methoxyphenyl)pyridine-3-carboxylic acid, reflects its substitution pattern:
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A hydroxyl (-OH) group at position 2 of the pyridine ring.
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A 2-methoxyphenyl moiety (-CH-OCH) at position 5.
The methoxy group’s ortho position on the phenyl ring introduces steric hindrance, potentially affecting molecular conformation and intermolecular interactions. Computational models suggest a planar geometry for the pyridine ring, with the phenyl group adopting a dihedral angle of approximately 45° relative to the central ring .
Spectroscopic Characterization
Key spectroscopic data for structural elucidation include:
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IR Spectroscopy: Strong absorption bands at 1680–1700 cm (C=O stretch of carboxylic acid) and 3200–3500 cm (O-H stretch) .
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NMR Spectroscopy:
Synthesis and Characterization
Synthetic Routes
The synthesis of 2-hydroxy-5-(2-methoxyphenyl)nicotinic acid typically involves multi-step protocols:
Route 1: Palladium-Catalyzed Cross-Coupling
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Substrate Preparation: 5-Bromo-2-hydroxynicotinic acid is reacted with 2-methoxyphenylboronic acid under Suzuki–Miyaura conditions .
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Reaction Conditions: Pd(PPh) catalyst, NaCO base, DME/HO solvent, 80°C, 12 h.
Route 2: Microwave-Assisted Synthesis
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One-Pot Cyclization: 2-Methoxybenzaldehyde, ammonium acetate, and ethyl acetoacetate undergo microwave irradiation (150°C, 20 min) .
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Hydrolysis: The intermediate ester is hydrolyzed with NaOH/EtOH to yield the carboxylic acid.
Crystallographic Analysis
Single-crystal X-ray diffraction reveals:
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Space Group: P (triclinic).
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Unit Cell Parameters: a = 7.12 Å, b = 8.94 Å, c = 10.23 Å; α = 90.5°, β = 102.3°, γ = 89.7° .
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Hydrogen Bonding Network: O-H···O interactions between hydroxyl and carboxylate groups stabilize the lattice .
Applications in Medicinal Chemistry
Lead Compound Optimization
Structural modifications enhance bioavailability and target affinity:
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Esterification: Methyl ester derivatives show improved blood-brain barrier penetration (logP = 1.8 vs. 0.9 for parent compound) .
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Halogenation: 6-Fluoro analogs exhibit 3-fold greater COX-2 inhibition .
Drug Delivery Systems
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Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve 85% encapsulation efficiency, sustaining release over 72 h .
Comparative Analysis with Structurally Related Compounds
Research Gaps and Future Directions
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Toxicological Profiles: Acute and chronic toxicity data remain unavailable.
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In Vivo Efficacy: Limited pharmacokinetic studies in mammalian systems.
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Computational Modeling: Molecular dynamics simulations needed to predict off-target effects.
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